molecular formula C17H21ClN8OS B2651504 2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 898443-56-6

2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2651504
CAS RN: 898443-56-6
M. Wt: 420.92
InChI Key: ZMNSNFACDOFGEF-UHFFFAOYSA-N
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Description

The compound “2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a 1,2,4-triazolo[4,3-a][1,3,5]triazin-3-yl group, which is further substituted with two ethylamino groups at the 5 and 7 positions . The compound also contains a sulfanyl group and an acetamide group attached to a 3-chloro-4-methylphenyl group .


Physical And Chemical Properties Analysis

The compound has a linear formula of C18H21N7O3S and a molecular weight of 415.477 . Further physical and chemical properties are not available in the current resources.

Scientific Research Applications

Molecular Structure and Delocalization

The molecular dimensions of similar compounds such as 2-ethylsulfanyl-7-(4-methylphenyl)-4-phenylpyrazolo[1,5-a][1,3,5]triazine exhibit evidence for some aromatic delocalization in the pyrazole rings. The conformations adopted by the ethylsulfanyl substituents differ in various compounds, indicating structural versatility and potential for diverse applications (Insuasty et al., 2008).

Synthesis and Reactions

Organophosphorus compounds are synthesized and react with derivatives of 1,2,4-triazoles, suggesting the role of these compounds in the development of organophosphorus chemistry, potentially leading to various scientific applications (Moustafa, 1999).

Physiological and Biochemical Effects in Plants

Foliar applications of similar compounds like 2-chloro-4,6-bis (ethylamino)-s-triazine influence enzyme activities related to carbohydrates and nitrogen metabolism in plants. This suggests possible applications in agriculture and plant sciences (Wu, Singh, & Salunkhe, 1971).

Antiviral Activity

Derivatives of similar compounds show significant antiviral activity against the influenza A virus H1N1, indicating potential use in antiviral drug development (Demchenko et al., 2020).

Novel Synthesis Pathways

The synthesis of novel triazolo[1,5-a]triazin-7-ones from 3-amino-5-sulfanyl-1,2,4-triazole suggests innovative pathways for creating structurally diverse compounds for various scientific applications (Heras et al., 2003).

Antimicrobial Activity

Some novel derivatives of pyrimidine-triazole, synthesized from similar compounds, have been shown to possess antimicrobial activity against bacterial and fungal strains. This indicates potential applications in microbiology and pharmaceutical research (Majithiya & Bheshdadia, 2022).

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide and its analogs, related to the compound , are potent inhibitors of kidney-type glutaminase. This suggests their potential use in cancer therapy (Shukla et al., 2012).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the safety and hazards associated with this compound are not specified.

properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN8OS/c1-4-19-14-22-15(20-5-2)26-16(23-14)24-25-17(26)28-9-13(27)21-11-7-6-10(3)12(18)8-11/h6-8H,4-5,9H2,1-3H3,(H,21,27)(H2,19,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNSNFACDOFGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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